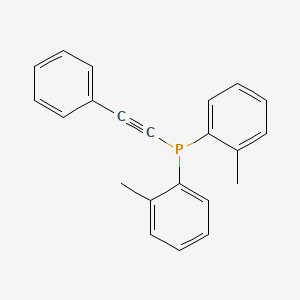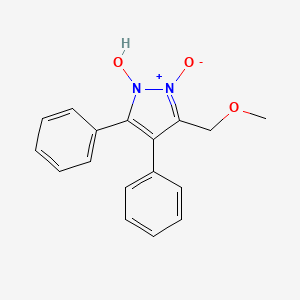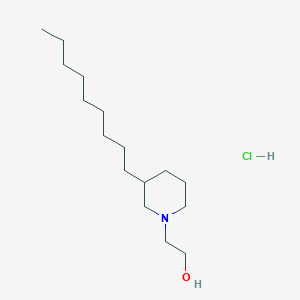![molecular formula C17H13Cl2N3O2 B14587183 N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine CAS No. 61197-99-7](/img/structure/B14587183.png)
N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a glycine moiety attached to the benzodiazepine core, which may influence its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine typically involves the following steps:
Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through the reaction of 2-amino-5-chlorobenzophenone with glycine in the presence of a suitable catalyst.
Chlorination: The next step involves the chlorination of the benzodiazepine core to introduce the chloro substituents at the 7 and 2 positions.
Coupling with Glycine: Finally, the glycine moiety is coupled to the benzodiazepine core through a condensation reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different pharmacological properties.
Substitution: The chloro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound with modified pharmacological properties.
Scientific Research Applications
N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine has several scientific research applications:
Chemistry: It is used as a reference compound in the study of benzodiazepine chemistry and synthesis.
Biology: The compound is used in biological studies to understand its effects on various biological systems.
Medicine: Research on this compound focuses on its potential therapeutic applications in treating anxiety, insomnia, and other related disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects and used in the treatment of anxiety.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
N-[7-Chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]glycine is unique due to the presence of the glycine moiety, which may influence its pharmacokinetics and pharmacodynamics. This structural difference can result in distinct therapeutic effects and side effect profiles compared to other benzodiazepines.
Properties
CAS No. |
61197-99-7 |
|---|---|
Molecular Formula |
C17H13Cl2N3O2 |
Molecular Weight |
362.2 g/mol |
IUPAC Name |
2-[[7-chloro-5-(2-chlorophenyl)-1,3-dihydro-1,4-benzodiazepin-2-ylidene]amino]acetic acid |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-10-5-6-14-12(7-10)17(11-3-1-2-4-13(11)19)21-8-15(22-14)20-9-16(23)24/h1-7H,8-9H2,(H,20,22)(H,23,24) |
InChI Key |
MAPOHWDEHKMVLU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NCC(=O)O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


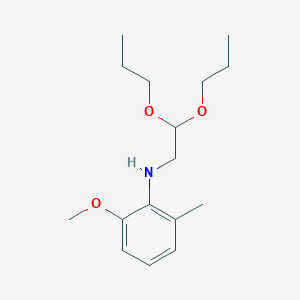
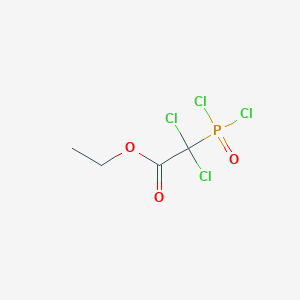
(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14587116.png)
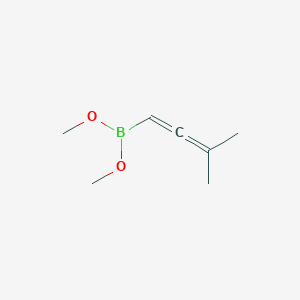
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
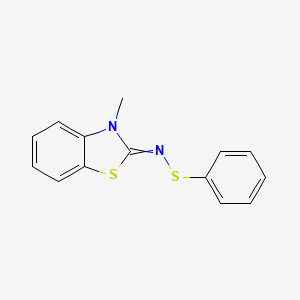

![10,10-Dimethylbicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14587142.png)
![2-[(E)-Benzylideneamino]-3-methoxybenzoic acid](/img/structure/B14587160.png)
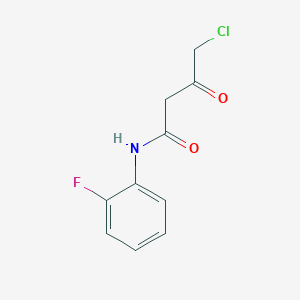
![2,4-Dichloro-1-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587164.png)
